hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate
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Overview
Description
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate is a complex organic compound with the molecular formula C45H87O14PSi7 and a molecular weight of 1079.75 g/mol. This compound is an intermediate in the synthesis of Trehalose 6-Phosphate Dipotassium Salt, which is further used in the synthesis of D-(+)-Trehalose, a disaccharide composed of two alpha-glucose units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate involves multiple steps. The primary route includes the protection of hydroxyl groups in trehalose with trimethylsilyl groups, followed by phosphorylation with diphenyl phosphate. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate can undergo various chemical reactions, including:
Hydrolysis: Removal of trimethylsilyl groups under acidic or basic conditions.
Phosphorylation/Dephosphorylation: Involvement in phosphorylation reactions, particularly in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trimethylsilyl chloride: For the protection of hydroxyl groups.
Diphenyl phosphate: For phosphorylation reactions.
Major Products Formed
The major products formed from these reactions include:
Trehalose 6-Phosphate: Upon deprotection and dephosphorylation.
D-(+)-Trehalose: A disaccharide used in various applications.
Scientific Research Applications
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Plays a role in the study of carbohydrate metabolism and regulation.
Industry: Used in the production of biopharmaceuticals and processed foods.
Mechanism of Action
The mechanism of action of hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate involves its role as an intermediate in the synthesis of Trehalose 6-Phosphate. Trehalose 6-Phosphate is a crucial regulator of sugar metabolism and oil synthesis in plants. It acts by modulating the activity of various enzymes involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Trehalose 6-Phosphate: A direct derivative and a key regulator in plants.
D-(+)-Trehalose: A disaccharide used in food and pharmaceutical industries.
Uniqueness
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate is unique due to its multiple trimethylsilyl groups, which provide stability and protection during synthesis. This makes it a valuable intermediate in the production of other trehalose derivatives.
Properties
Molecular Formula |
C45H87O14PSi7 |
---|---|
Molecular Weight |
1079.7 g/mol |
IUPAC Name |
diphenyl [(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C45H87O14PSi7/c1-61(2,3)48-33-37-39(55-63(7,8)9)41(57-65(13,14)15)43(59-67(19,20)21)45(50-37)51-44-42(58-66(16,17)18)40(56-64(10,11)12)38(54-62(4,5)6)36(49-44)32-47-60(46,52-34-28-24-22-25-29-34)53-35-30-26-23-27-31-35/h22-31,36-45H,32-33H2,1-21H3/t36-,37-,38-,39-,40+,41+,42-,43-,44-,45-/m1/s1 |
InChI Key |
RULRDNXYBKICMA-YBUIZCLWSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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